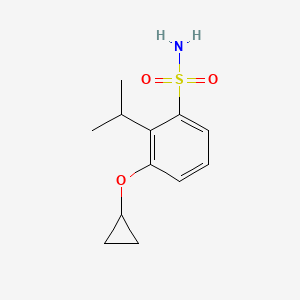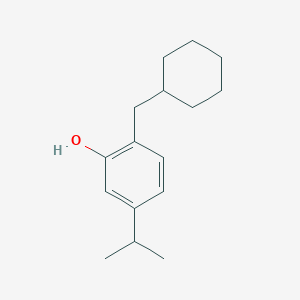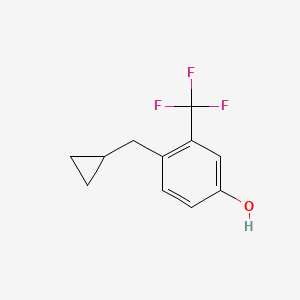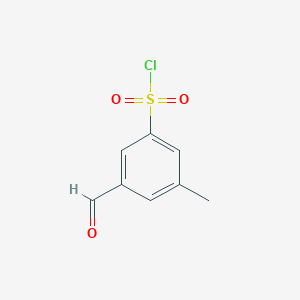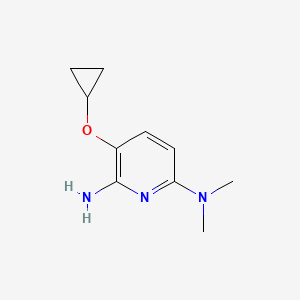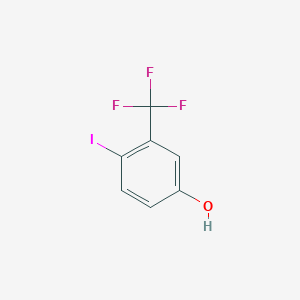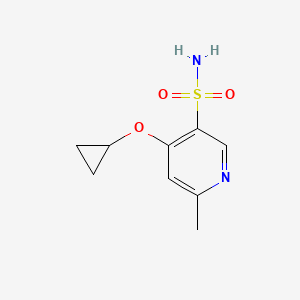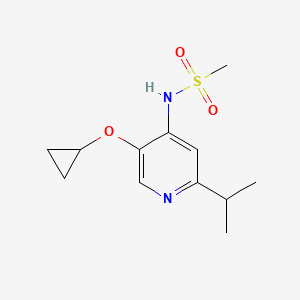
7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one: is a synthetic organic compound belonging to the class of flavonoids. It is characterized by the presence of a bromine atom at the 7th position and a hydroxyphenyl group at the 2nd position of the chromen-4-one structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the bromination of 2-(4-hydroxyphenyl)-4H-chromen-4-one. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the chromen-4-one structure can be reduced to form a dihydro derivative.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antioxidant and anti-inflammatory properties.
- Studied for its effects on various biological pathways and cellular processes.
Medicine:
- Explored for its potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
- Evaluated for its ability to modulate enzyme activities and receptor functions.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes or modulate receptor activities, leading to changes in cellular signaling and metabolic pathways. The exact mechanism can vary depending on the biological context and the specific target involved.
Comparison with Similar Compounds
- 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol
- 7-Bromo-2-phenylbenzo[d]oxazole
- 7-Chloro-2-phenylbenzo[d]oxazole
Comparison:
- 7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to its chromen-4-one structure, which imparts distinct chemical and biological properties.
- The presence of the hydroxyphenyl group enhances its potential antioxidant activity compared to similar compounds without this group.
- The bromine atom at the 7th position can influence its reactivity and interactions with biological targets, making it distinct from other halogenated derivatives.
Properties
CAS No. |
1194374-36-1 |
|---|---|
Molecular Formula |
C15H9BrO3 |
Molecular Weight |
317.13 g/mol |
IUPAC Name |
7-bromo-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H9BrO3/c16-10-3-6-12-13(18)8-14(19-15(12)7-10)9-1-4-11(17)5-2-9/h1-8,17H |
InChI Key |
OSOHPABNRWTFAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





